

Terbium-155: A New Frontier in Oncological Diagnostics

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Compound of Interest

Compound Name: *Terbium-155*

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An In-depth Technical Guide on the Diagnostic Radionuclide **Terbium-155** for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the rapidly evolving landscape of nuclear medicine, the quest for radionuclides that can offer precise diagnostic information to guide therapeutic strategies is paramount. **Terbium-155** (^{155}Tb), a radiolanthanide, has emerged as a highly promising candidate for Single Photon Emission Computed Tomography (SPECT) imaging in oncology. Its unique decay characteristics, favorable half-life, and chemical similarity to other therapeutic radiolanthanides position it as a cornerstone of the "matched-pair" theranostic approach, enabling personalized medicine. This technical guide provides a comprehensive overview of ^{155}Tb , from its production and fundamental properties to detailed experimental protocols and preclinical evidence supporting its use as a diagnostic radionuclide in oncology.

Core Properties of Terbium-155

Terbium-155 is distinguished by its decay properties, which are ideally suited for high-resolution SPECT imaging.^{[1][2][3]} It decays via electron capture to stable Gadolinium-155 (^{155}Gd) with a half-life of 5.32 days.^{[4][5][6]} This half-life is advantageous for studying the biodistribution of radiopharmaceuticals over several days, accommodating the pharmacokinetics of various targeting molecules, from small peptides to larger antibodies.^{[1][7]}

A key feature of ^{155}Tb is its emission of low-energy gamma (γ)-rays, primarily at 86.6 keV (32.0%) and 105.3 keV (25.1%), which are optimal for SPECT imaging, providing excellent image contrast and resolution.[4][5] Notably, ^{155}Tb is one of the few radiolanthanides suitable for SPECT that does not have accompanying β^+ or β^- emissions, resulting in a lower radiation dose to the patient during diagnostic procedures.[1][2]

Production of Terbium-155

The availability of ^{155}Tb in sufficient quantities and high purity is crucial for its clinical translation.[1] Several production routes have been investigated:

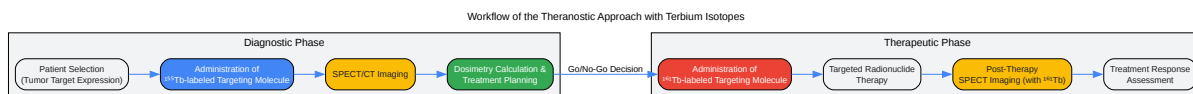
- Proton-induced spallation on tantalum (Ta) targets followed by on-line mass separation at facilities like CERN's ISOLDE has been a primary source for preclinical studies.[1][7]
- Cyclotron-based production is being explored to enhance accessibility. This involves proton irradiation of enriched Gadolinium (Gd) targets, primarily through the $^{155}\text{Gd}(p,n)^{155}\text{Tb}$ and $^{156}\text{Gd}(p,2n)^{155}\text{Tb}$ nuclear reactions.[4][8][9] The $^{156}\text{Gd}(p,2n)^{155}\text{Tb}$ reaction has shown higher production yields, though the $^{155}\text{Gd}(p,n)^{155}\text{Tb}$ reaction can be performed at lower energies available at many medical cyclotrons.[4]

The Theranostic Paradigm with Terbium Isotopes

The true potential of ^{155}Tb is realized within the "terbium quadruplet," a unique family of isotopes of the same element that offer a complete theranostic toolkit.[1][10][11][12] This concept allows for diagnosis, therapy, and post-treatment monitoring using radiopharmaceuticals with identical chemical and pharmacokinetic properties.[1][10][11]

- ^{152}Tb (PET imaging): A positron emitter for high-resolution PET imaging.[1][11]
- ^{155}Tb (SPECT imaging): The diagnostic focus of this guide.
- ^{161}Tb (β^- therapy): A therapeutic radionuclide with similar decay characteristics to the clinically established ^{177}Lu , but with the added benefit of co-emitted Auger electrons, making it particularly effective for treating micrometastases.[1][2]
- ^{149}Tb (α therapy): An alpha-emitter for high linear energy transfer (LET) targeted alpha therapy.[1]

This matched-pair approach allows for accurate pre-therapeutic dosimetry and patient stratification using ^{155}Tb -SPECT, followed by targeted radionuclide therapy with ^{161}Tb or ^{149}Tb .



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Workflow of the Theranostic Approach with Terbium Isotopes

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving ^{155}Tb .

Table 1: Decay Characteristics of **Terbium-155**

Property	Value	Reference(s)
Half-life	5.32 days	[4][5][6]
Decay Mode	Electron Capture (EC)	[1][5]
Principal Gamma Emissions	86.6 keV (32.0%)	[4][5]
105.3 keV (25.1%)	[4][5]	
42.3-49.3 keV (various intensities)	[5]	
Average Auger Electrons/decay	13.9	[5]

Table 2: Production of **Terbium-155** via Cyclotron

Nuclear Reaction	Proton Energy	Production Yield	Radionuclidic Purity	Reference(s)
$^{155}\text{Gd}(p,n)^{155}\text{Tb}$	~10 MeV	~200 MBq	High	[4][8]
$^{156}\text{Gd}(p,2n)^{155}\text{Tb}$	~23 MeV	Up to 1.7 GBq	Lower (co-production of other Tb isotopes)	[4][8]

Table 3: Preclinical SPECT Imaging Performance of ^{155}Tb

Imaging Parameter	Collimator	Value	Reference(s)
Spatial Resolution	High-Energy Ultra-High Resolution (HEUHR)	< 0.85 mm	[5][6]
Ultra-High Sensitivity (UHS)	≥ 1.30 mm	[6]	
Quantitative Accuracy (Recovery Coefficient)	HEUHR	Up to 92%	[6]

Table 4: In Vitro and In Vivo Performance of ^{155}Tb -Radiopharmaceuticals

Radiopharmaceutical	Cell Line / Tumor Model	In Vitro Uptake	Tumor-to-Kidney Ratio (in vivo)	Reference(s)
[¹⁵⁵ Tb]Tb-DOTATOC	AR42J (somatostatin receptor +)	Not specified	Excellent tumor visualization	[7][8]
[¹⁵⁵ Tb]Tb-crown-TATE	AR42J	Not specified	6.3 : 1	[13]
[¹⁵⁵ Tb]Tb-DOTA-NT	HT29 (neurotensin receptor +)	11% at 4 hours	Not specified	[14]
[¹⁵⁵ Tb]Tb-crown-αMSH	B16F10 (melanoma)	Not specified	Good image contrast, low kidney uptake	[3]

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments in the preclinical evaluation of ¹⁵⁵Tb-based radiopharmaceuticals.

Radiolabeling of DOTA-conjugated Peptides with ¹⁵⁵Tb

This protocol is based on methods described for labeling somatostatin analogues like DOTATOC and DOTATATE.[4][8]

Materials:

- ¹⁵⁵TbCl₃ in 0.05 M HCl
- DOTA-conjugated peptide (e.g., DOTATOC)
- Sodium acetate buffer (0.5 M, pH 4.5)
- Metal-free water

- Reaction vial (e.g., Eppendorf tube)
- Heating block or water bath
- Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control

Procedure:

- In a sterile, metal-free reaction vial, add the desired amount of DOTA-conjugated peptide.
- Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.5.
- Carefully add the $^{155}\text{TbCl}_3$ solution to the vial. The molar ratio of chelator to radionuclide should be optimized, but a molar activity of up to 100 MBq/nmol has been successfully achieved.[\[4\]](#)[\[8\]](#)
- Gently mix the reaction solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[\[4\]](#)
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity. This is typically done using ITLC with a suitable mobile phase or by radio-HPLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.[\[7\]](#)

In Vitro Cell Uptake and Internalization Assay

This protocol outlines a standard procedure to assess the specific binding and internalization of a ^{155}Tb -labeled radiopharmaceutical in cancer cells.

Materials:

- Cancer cell line expressing the target receptor (and a negative control cell line)
- Cell culture medium and supplements
- ^{155}Tb -labeled radiopharmaceutical

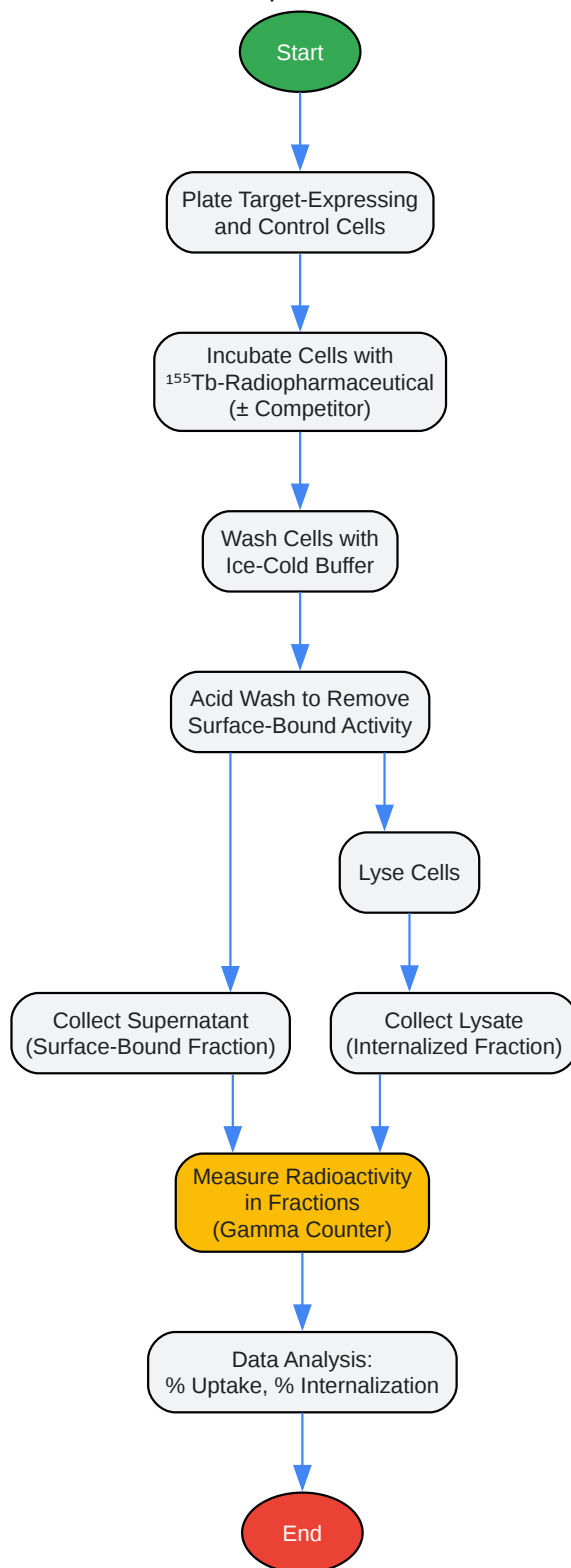
- Binding buffer (e.g., PBS with 1% BSA)
- Acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) to differentiate between membrane-bound and internalized activity
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

Procedure:

- Cell Plating: Seed cells in 12- or 24-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
- Incubation: Wash the cells with binding buffer. Add the ^{155}Tb -labeled radiopharmaceutical (at a specific concentration, e.g., 1 nM) to the wells. For competition studies, add an excess of the non-labeled peptide to a subset of wells to determine non-specific binding.
- Time Points: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Termination of Uptake: At each time point, remove the radioactive medium and wash the cells twice with ice-cold binding buffer.
- Internalization Assay:
 - To determine the internalized fraction, add the ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step removes the surface-bound radioactivity.
 - Collect the supernatant (contains surface-bound fraction).
 - Wash the cells once more with the acid wash buffer and pool the supernatants.
 - Lyse the cells with the lysis buffer to release the internalized radioactivity.
- Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

- Data Analysis: Express the uptake as a percentage of the total added activity and normalize to the cell number or protein content.

Workflow for In Vitro Cell Uptake and Internalization Assay



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Workflow for In Vitro Cell Uptake and Internalization Assay

Preclinical SPECT/CT Imaging in Tumor-Bearing Animal Models

This protocol describes a general workflow for in vivo imaging of ^{155}Tb -labeled radiopharmaceuticals in mouse models of cancer.^{[6][7]}

Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
- ^{155}Tb -labeled radiopharmaceutical
- Anesthesia (e.g., isoflurane)
- Small-animal SPECT/CT scanner
- Saline for injection

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Radiopharmaceutical Administration: Administer a defined activity of the ^{155}Tb -labeled radiopharmaceutical (e.g., 5-15 MBq) via intravenous (tail vein) injection.
- Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 2, 24, 48, 96 hours) to assess the pharmacokinetics and tumor targeting. The animal should be kept under anesthesia and its body temperature maintained during the scan.
- SPECT Acquisition:
 - Position the animal in the center of the scanner's field of view.
 - Set the energy windows for the characteristic gamma peaks of ^{155}Tb (e.g., 86.6 keV and 105.3 keV).

- Acquire SPECT data over a 360° rotation using a step-and-shoot or continuous rotation mode. The acquisition time per projection will depend on the injected activity and scanner sensitivity.
- CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation and scatter.
- Image Analysis:
 - Fuse the SPECT and CT images.
 - Draw regions of interest (ROIs) over the tumor and major organs (e.g., kidneys, liver, bone) on the co-registered images.
 - Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
 - Calculate tumor-to-background ratios.
- Biodistribution (Optional but recommended): At the final imaging time point, euthanize the animal, dissect the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to validate the imaging-based quantification.

Conclusion and Future Perspectives

Terbium-155 has unequivocally demonstrated its potential as a superior diagnostic radionuclide for SPECT imaging in oncology. Its ideal decay characteristics for high-resolution imaging, coupled with a half-life that accommodates a wide range of targeting vectors, make it a versatile tool for preclinical research. The true power of ¹⁵⁵Tb lies in its role within the terbium theranostic family, which promises a seamless transition from diagnosis to personalized radionuclide therapy.

Future efforts will likely focus on scaling up the production of ^{155}Tb to meet clinical demands and conducting first-in-human studies to validate the promising preclinical findings. As targeting molecules become more sophisticated, the need for precise diagnostic imaging to guide their therapeutic application will only increase. **Terbium-155** is perfectly poised to meet this need, heralding a new era of precision in nuclear oncology.

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